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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzonitrile

Cat. No.: B118529

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies relevant to 4-Fluoro-2-methylbenzonitrile (CsHsFN, CAS: 147754-
12-9).[1][2][3] Due to the limited availability of public domain spectroscopic data for this specific
compound, this document presents a framework for its analysis, including standardized
experimental protocols and illustrative data from the closely related compound, 4-
Fluorobenzonitrile.

Compound Overview

4-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile.[2] It is a solid, often appearing
as a white to light yellow crystalline powder, with a melting point in the range of 70-74 °C. Its
molecular weight is 135.14 g/mol .[3] This compound serves as a valuable intermediate in the
synthesis of pharmaceuticals and other fine chemicals.

Spectroscopic Data

Comprehensive experimental spectroscopic data for 4-Fluoro-2-methylbenzonitrile is not
readily available in public scientific databases. The following tables provide a template for the
presentation of such data. For illustrative purposes, data for the analogous compound, 4-
Fluorobenzonitrile, is presented with the explicit clarification that it is not the data for 4-Fluoro-
2-methylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data (lllustrative - 4-Fluorobenzonitrile)

Chemical Shift o Coupling Constant .
Multiplicity . Assignment

(ppm) (J) in Hz

7.68 dd 8.8,5.2 2H, Ar-H

7.18 t 8.8 2H, Ar-H

Note: Data for 4-Fluorobenzonitrile.

13C NMR Data (lllustrative - 4-Fluorobenzonitrile)

Chemical Shift (ppm) Assignment
164.2 (d, J = 253.5 Hz) C-F

132.8 (d, J = 9.0 Hz) Ar-CH

118.2 C-CN

116.4 (d, J = 22.0 Hz) Ar-CH

110.0 (d, J = 3.5 Hz) Ar-C

Note: Data for 4-Fluorobenzonitrile.

Infrared (IR) Spectroscopy

IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

Data not available

Note: Specific IR peak data for 4-Fluoro-2-methylbenzonitrile is not available in the searched
databases. For a similar molecule, 4-Fluorobenzonitrile, characteristic peaks would be
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expected for C=N stretching (around 2230 cm~1), C-F stretching (around 1230 cm~1), and
aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass Spectrum Data

miz Relative Abundance (%) Assighment

Data not available

Note: A detailed mass spectrum for 4-Fluoro-2-methylbenzonitrile is not available in the
searched databases. The molecular ion peak [M]* would be expected at m/z = 135.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-methylbenzonitrile in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0O
ppm).

o Data Acquisition: Acquire *H and 3C NMR spectra on a high-resolution NMR spectrometer
(e.g., 400 MHz or higher).

» 1H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of
scans will be required compared to *H NMR due to the lower natural abundance of the 13C
isotope.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Fluoro-2-methylbenzonitrile with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a
fine, uniform powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Sample Preparation (ATR Method):

o Place a small amount of the solid sample directly onto the diamond crystal of the
Attenuated Total Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample compartment (or clean ATR crystal) should be recorded and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a dilute solution of 4-Fluoro-2-methylbenzonitrile in a
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common
ionization techniques for this type of molecule include Electron lonization (El) or Electrospray
lonization (ESI).

o Electron lonization (El):

o The sample is vaporized and bombarded with a high-energy electron beam (typically 70
evV).

o This causes ionization and fragmentation of the molecule.

o Data Acquisition: The resulting ions are separated by the mass analyzer based on their
mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of ion intensity versus
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m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic
compound using spectroscopic methods.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 4-Fluoro-2-
methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118529#4-fluoro-2-methylbenzonitrile-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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